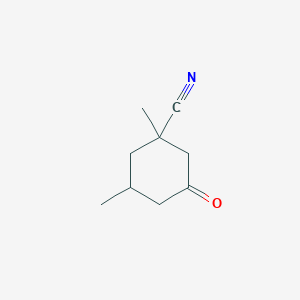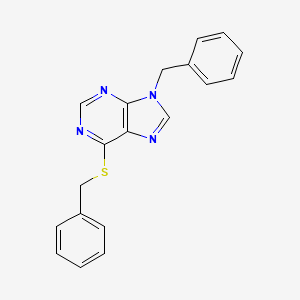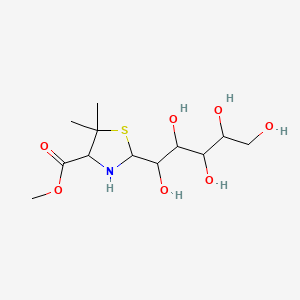![molecular formula C12H13BrF3N3O2 B14002062 3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a bromopyridine moiety attached to a diazabicycloheptane core, with trifluoroacetic acid as a counterion. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of robust catalysts and reaction conditions is crucial to achieving consistent results on an industrial scale.
化学反応の分析
Types of Reactions
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the diazabicycloheptane core may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2,5-Diazabicyclo[2.2.1]heptane derivatives
- 3-(5-Bromopyridin-2-yl)oxetan-3-amine hydrochloride
Uniqueness
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane stands out due to its unique combination of a bromopyridine moiety and a diazabicycloheptane core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H13BrF3N3O2 |
|---|---|
分子量 |
368.15 g/mol |
IUPAC名 |
3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H12BrN3.C2HF3O2/c11-7-1-2-10(12-4-7)14-5-8-3-9(6-14)13-8;3-2(4,5)1(6)7/h1-2,4,8-9,13H,3,5-6H2;(H,6,7) |
InChIキー |
DQZRQULIAUMVPC-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(CC1N2)C3=NC=C(C=C3)Br.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)










![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)

